molecular formula C11H8BrN3O3 B3016602 1-(3-Bromophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 899977-68-5

1-(3-Bromophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B3016602
CAS No.: 899977-68-5
M. Wt: 310.107
InChI Key: MGPYXZJSJIEVCL-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxamide is a heterocyclic compound that features a pyridazine ring substituted with a bromophenyl group, a hydroxy group, and a carboxamide group

Preparation Methods

The synthesis of 1-(3-Bromophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactionsFor example, the reaction of 4-bromoacetophenone with appropriate reagents can yield intermediates that are further transformed into the target compound through cyclization and functional group modifications . Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-(3-Bromophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium for coupling reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3-Bromophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with molecular targets in biological systems. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of certain kinases or proteases, disrupting cellular signaling pathways and leading to therapeutic effects .

Comparison with Similar Compounds

Similar compounds to 1-(3-Bromophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxamide include other pyridazine derivatives and bromophenyl-substituted compounds. These compounds share structural similarities but may differ in their specific substituents and resulting properties. For example:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1-(3-bromophenyl)-4-hydroxy-6-oxopyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrN3O3/c12-6-2-1-3-7(4-6)15-9(17)5-8(16)10(14-15)11(13)18/h1-5,16H,(H2,13,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGPYXZJSJIEVCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)N2C(=O)C=C(C(=N2)C(=O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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